molecular formula C15H14O6 B1672810 Javanicin CAS No. 476-45-9

Javanicin

Cat. No.: B1672810
CAS No.: 476-45-9
M. Wt: 290.27 g/mol
InChI Key: UWONIGLSEZRPGH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Javanicin can be produced through recombinant methods. The gene encoding for Sesbania javanica defensin, designated as this compound, was cloned into a plasmid and expressed in the Escherichia coli Origami 2 strain. Under optimized conditions, a 34-kilodalton this compound-intein fusion protein was expressed, and approximately 2.5–3.5 milligrams per liter of soluble recombinant this compound was successfully extracted with over 90% purity .

Industrial Production Methods: The industrial production of this compound involves the use of recombinant DNA technology. The gene encoding this compound is inserted into a suitable expression vector, which is then introduced into a host organism such as Escherichia coli. The host organism is cultured under specific conditions to produce this compound, which is then purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Javanicin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed: The major products formed from the reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce hydroxylated derivatives of this compound, while reduction reactions may yield reduced forms of the compound.

Comparison with Similar Compounds

Javanicin is unique compared to other similar compounds due to its dual antifungal and anti-proliferative activities. Similar compounds include other naphthaquinones and plant defensins that exhibit antimicrobial and cytotoxic properties. this compound’s ability to target intracellular metabolic processes and its effectiveness against resistant strains make it a promising candidate for further research and development .

Properties

CAS No.

476-45-9

Molecular Formula

C15H14O6

Molecular Weight

290.27 g/mol

IUPAC Name

5,8-dihydroxy-6-methoxy-2-methyl-3-(2-oxopropyl)naphthalene-1,4-dione

InChI

InChI=1S/C15H14O6/c1-6(16)4-8-7(2)13(18)11-9(17)5-10(21-3)15(20)12(11)14(8)19/h5,17,20H,4H2,1-3H3

InChI Key

UWONIGLSEZRPGH-UHFFFAOYSA-N

SMILES

CC1=C(C(=C2C(=C1O)C(=O)C=C(C2=O)OC)O)CC(=O)C

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)C(=CC(=C2O)OC)O)CC(=O)C

Appearance

Solid powder

Color/Form

RED CRYSTALS WITH COPPERY LUSTER FROM ETHANOL

476-45-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Javanicin;  HSDB 3501;  HSDB-3501;  HSDB3501;  BRN 2296055;  Javanicin (Fusarium); 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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